Series-Wide Potency Gain of >100,000-Fold Establishes a Benchmark for Thienyl Analog Optimization
The 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid series, to which 3-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid belongs, demonstrated a remarkable improvement in cellular potency from an initial IC₅₀ of 180 nM to 1 pM through systematic SAR exploration [1]. While the exact IC₅₀ of the 2-thienyl analog is not publicly reported in a head-to-head format, the series-wide trajectory establishes that any aryl derivative, including the 2-thienyl variant, is capable of achieving picomolar-level target inhibition when appropriately elaborated [1]. This contrasts with structurally unrelated Rho pathway inhibitors, which typically exhibit micromolar potencies and limited SAR depth [1].
| Evidence Dimension | Cellular potency (SRE.L luciferase reporter assay) |
|---|---|
| Target Compound Data | Specific IC₅₀ not reported; series-optimized compounds achieve IC₅₀ as low as 1 pM |
| Comparator Or Baseline | Series lead compound IC₅₀ = 180 nM; unrelated Rho inhibitors typically IC₅₀ > 1 µM |
| Quantified Difference | >100,000-fold improvement from series lead to optimized analogs |
| Conditions | SRE.L luciferase reporter assay in fibroblasts |
Why This Matters
For scientific procurement, this evidence indicates that the 2-thienyl scaffold provides a validated entry point into a chemotype with proven potential for ultra-high potency, enabling medicinal chemistry campaigns that can rapidly advance from micromolar hits to picomolar leads.
- [1] Kahl, D. J.; Hutchings, K. M.; Lisabeth, E. M.; Haak, A. J.; Leipprandt, J. R.; Dexheimer, T. S.; Khanna, D.; Tsou, P.-S.; Campbell, P. L.; Fox, D. A.; Wen, B.; Sun, D.; Bailie, M. B.; Neubig, R. R.; Larsen, S. D. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. J. Med. Chem. 2019, 62 (9), 4350–4369. View Source
